molecular formula C17H33ClO B12597734 11-[(6-Chlorohexyl)oxy]undec-1-ene CAS No. 875902-14-0

11-[(6-Chlorohexyl)oxy]undec-1-ene

Cat. No.: B12597734
CAS No.: 875902-14-0
M. Wt: 288.9 g/mol
InChI Key: WSYGOFMGZAUOOE-UHFFFAOYSA-N
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Description

11-[(6-Chlorohexyl)oxy]undec-1-ene is an organic compound with the molecular formula C17H33ClO It is characterized by the presence of a chlorohexyl group attached to an undecene backbone through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(6-Chlorohexyl)oxy]undec-1-ene typically involves the reaction of 11-undecen-1-ol with 6-chlorohexyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11-[(6-Chlorohexyl)oxy]undec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorohexyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-[(6-Chlorohexyl)oxy]undec-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-[(6-Chlorohexyl)oxy]undec-1-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes or enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 11-[(6-Bromohexyl)oxy]undec-1-ene
  • 11-[(6-Iodohexyl)oxy]undec-1-ene
  • 11-[(6-Methoxyhexyl)oxy]undec-1-ene

Uniqueness

11-[(6-Chlorohexyl)oxy]undec-1-ene is unique due to the presence of the chlorohexyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

875902-14-0

Molecular Formula

C17H33ClO

Molecular Weight

288.9 g/mol

IUPAC Name

11-(6-chlorohexoxy)undec-1-ene

InChI

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-10-13-16-19-17-14-11-9-12-15-18/h2H,1,3-17H2

InChI Key

WSYGOFMGZAUOOE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOCCCCCCCl

Origin of Product

United States

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